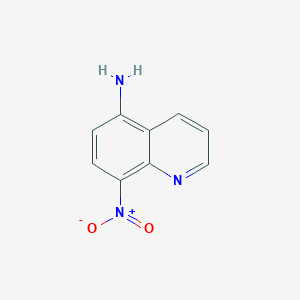

8-Nitroquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXJGQTEDKYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415398 | |

| Record name | 8-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42606-39-3 | |

| Record name | 8-Nitro-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42606-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 8 Nitroquinolin 5 Amine

Direct Synthetic Approaches to 8-Nitroquinolin-5-amine

Direct synthesis focuses on introducing the C5-amino group onto a pre-existing 8-nitroquinoline core or by selectively reducing a dinitroquinoline precursor. The choice of method depends on the availability of starting materials and the desired selectivity.

A primary strategy for synthesizing this compound is the chemoselective reduction of 5,8-dinitroquinoline. This approach requires careful selection of reagents and conditions to reduce the nitro group at the 5-position while leaving the nitro group at the 8-position intact. The different electronic environments of the two nitro groups can be exploited to achieve this selectivity.

Catalytic hydrogenation is a powerful method for the reduction of nitro groups. For the selective reduction of 5,8-dinitroquinoline, the reaction conditions must be precisely controlled.

Catalysts and Conditions : Typical catalysts include palladium on carbon (Pd/C) or platinum-based catalysts. osi.lv The selectivity of the hydrogenation can be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. In some cases, catalyst poisons or modifiers are used to temper the catalyst's activity and enhance chemoselectivity.

Research Findings : Studies on related dinitroaromatic compounds have shown that hydrogenation can proceed stepwise. For instance, the chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-oxyquinoline has been successfully carried out using a 0.8% Pd/C catalyst, demonstrating the feasibility of selectively reducing one nitro group in the presence of another on a quinoline (B57606) ring. osi.lv This selectivity is often attributed to the steric hindrance and electronic effects exerted by the quinoline ring and other substituents.

Chemical reducing agents offer an alternative to catalytic hydrogenation and can provide excellent chemoselectivity in the reduction of polynitro aromatic compounds.

Stannous Chloride (SnCl₂) / Tin (Sn) : The reduction of a nitro group using tin or stannous chloride in the presence of concentrated hydrochloric acid is a classic method. nnpub.org This method is often effective for the selective reduction of one nitro group in a dinitro compound. For example, 5-nitro-8-methoxyquinoline has been successfully reduced to 5-amino-8-methoxyquinoline using tin dust and concentrated hydrochloric acid. nnpub.org

Sodium Sulfide (Na₂S) : The Zinin reaction, which employs sodium sulfide or polysulfides in an aqueous or alcoholic medium, is a well-established method for the selective reduction of one nitro group in dinitro aromatic compounds. The reduction of 5,7-dinitro-8-oxyquinoline to 7-amino-5-nitroquinolin-8-ol has been achieved using sodium sulfide in water and DMSO, highlighting its utility in achieving regioselectivity on the quinoline scaffold. osi.lv

Other Reagents : A variety of other reagents can achieve high chemoselectivity. For instance, copper nanoparticles in combination with ammonium formate have been shown to reduce aromatic nitro compounds in the presence of many other functional groups, and m-dinitrobenzene was selectively reduced to m-nitroaniline. acs.org

Table 1: Comparison of Reduction Methodologies for Nitroquinoline Precursors

| Method | Reagent/Catalyst | Precursor | Key Advantages |

| Catalytic Hydrogenation | Pd/C, PtO₂, etc. | 5,8-Dinitroquinoline | Clean reaction, high yields, environmentally benign. |

| Chemoselective Reduction | SnCl₂/HCl or Sn/HCl | 5,8-Dinitroquinoline | Classic, reliable method for nitro group reduction. |

| Zinin Reduction | Na₂S / (NH₄)₂S | 5,8-Dinitroquinoline | High chemoselectivity for polynitro aromatics. |

An alternative synthetic route involves the direct introduction of an amino group onto an 8-nitroquinoline scaffold. This is typically achieved through nucleophilic substitution reactions, where the electron-withdrawing nitro group at the C8 position activates the quinoline ring towards nucleophilic attack.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the direct amination of electron-deficient aromatic rings like nitroquinolines. nih.govnih.gov This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group.

Mechanism and Regioselectivity : The nitro group activates the aromatic ring for nucleophilic attack. nih.gov In the case of 8-nitroquinoline, the incoming aminating agent is directed predominantly to the para position (C5). researchgate.netcdnsciencepub.com The reaction proceeds via the formation of a σH-adduct, followed by the base-induced elimination of a vicarious leaving group from the nucleophile to restore aromaticity.

Reagents and Conditions : Common aminating agents for VNS reactions include 4-amino-1,2,4-triazole and hydroxylamine in the presence of a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO). researchgate.netcdnsciencepub.com Research has confirmed that 8-nitroquinoline reacts with 4-amino-1,2,4-triazole in a basic medium to yield the corresponding amino product of VNS at the para position. researchgate.netcdnsciencepub.comcdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. wikipedia.org Unlike VNS, this pathway requires the presence of a good leaving group (such as a halide) at the position of substitution.

Mechanism and Requirements : The SNAr mechanism is a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orglibretexts.org For the synthesis of this compound via SNAr, a suitable precursor would be 5-halo-8-nitroquinoline (e.g., 5-chloro-8-nitroquinoline).

Reaction Conditions : The reaction involves treating the activated halo-nitroquinoline with an amino-nucleophile, such as ammonia or an amine derivative, often at elevated temperatures. The efficiency of the substitution depends on the nature of the leaving group, the nucleophile, and the reaction solvent. While direct examples for 5-halo-8-nitroquinoline leading to this compound are specific, the general principles of SNAr are widely applied in quinoline chemistry. nih.gov

Table 2: Comparison of Amination Methodologies for Nitroquinoline Scaffolds

| Method | Precursor | Reagent | Key Features |

| VNS | 8-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK | Direct substitution of hydrogen; high regioselectivity for the C5 position. researchgate.netcdnsciencepub.com |

| SNAr | 5-Halo-8-Nitroquinoline | Ammonia / Amines | Requires a leaving group; classic addition-elimination mechanism. wikipedia.orglibretexts.org |

Amination Reactions of Nitroquinoline Scaffolds

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Amination

A prominent method for the direct introduction of an amino group onto an electron-deficient aromatic ring, such as a nitroquinoline, is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). This reaction circumvents the need for pre-functionalized substrates, such as halogenated quinolines, by directly replacing a hydrogen atom with a nucleophile. nih.gov

In the context of synthesizing amino-nitroquinoline derivatives, the ONSH reaction typically involves the reaction of a nitroquinoline with an amine nucleophile in the presence of an oxidizing agent. The nitro group strongly activates the quinoline ring towards nucleophilic attack, facilitating the formation of a σ-complex intermediate. Subsequent oxidation of this intermediate restores aromaticity and yields the aminated product. nih.govchemrxiv.org

A related and often discussed mechanism is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which has been studied in electron-deficient nitroquinolines. nih.gov The VNS reaction proceeds via the addition of a nucleophile to form a σ-complex, followed by the elimination of a leaving group from the nucleophile to restore aromaticity. researchgate.net While distinct from ONSH, both pathways offer a direct route to aminated nitroaromatic compounds.

The general mechanism for ONSH amination of a nitroquinoline can be summarized as follows:

Nucleophilic Attack: An amine nucleophile attacks an electron-deficient carbon atom of the nitroquinoline ring, forming a resonance-stabilized σ-complex.

Oxidation: An external oxidizing agent removes two electrons and a proton from the σ-complex, leading to the rearomatization of the ring and the formation of the C-N bond.

Common oxidizing agents employed in ONSH reactions include potassium permanganate (KMnO4) or air (O2). The choice of solvent and base is also crucial for the reaction's success, with polar aprotic solvents like dimethyl sulfoxide (DMSO) often being used.

| Reactant | Nucleophile | Oxidizing Agent | Product | Reference |

| Nitroquinoline | Amine | O2 / Oxidant | Amino-nitroquinoline | nih.govchemrxiv.org |

This table is a generalized representation of the ONSH amination reaction.

Multi-step Convergent Synthetic Pathways

A notable example of a multi-step pathway that, while not strictly convergent in the classical sense, illustrates a strategic sequence is the two-step synthesis of 7-methyl-8-nitroquinoline. This process begins with the Skraup synthesis to construct the quinoline core, followed by a selective nitration. brieflands.com

Step 1: Skraup Synthesis of 7-Methylquinoline In this initial step, m-toluidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent to produce a mixture of 5-methylquinoline and 7-methylquinoline. brieflands.com

Step 2: Selective Nitration The mixture of methylquinoline isomers is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. Remarkably, this step selectively yields 7-methyl-8-nitroquinoline in high purity and yield, as the nitration of 5-methylquinoline does not proceed under these conditions to a significant extent. brieflands.com

This two-step sequence highlights a practical approach to constructing a specifically substituted nitroquinoline, which could then potentially undergo further functionalization, such as amination, to afford the desired amino-nitroquinoline derivative.

More classical convergent approaches can be envisaged where a suitably substituted aniline and a carbonyl compound containing the remaining atoms of the quinoline ring are prepared separately and then condensed in a final ring-forming step. For instance, a gold-catalyzed cascade reaction has been reported for the convergent synthesis of 2-aryl-substituted quinolines from an aniline bearing an acetal moiety and an aryl alkyne. nih.gov While not directly applied to this compound, this methodology exemplifies modern convergent strategies in quinoline synthesis.

Indirect Synthetic Routes to this compound Analogs via Quinoline Ring Formation

Indirect synthetic routes focus on constructing the quinoline ring system from acyclic precursors that already contain the desired substitution pattern or functional groups that can be readily converted to the target nitro and amino moieties.

Skraup-Doebner-Miller Reaction Variants for Nitroquinoline Precursors

The Skraup synthesis and its variant, the Doebner-Miller reaction, are cornerstone methods for the synthesis of quinolines. wikipedia.orgwikipedia.org These reactions involve the condensation of an aromatic amine with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-Miller) under strongly acidic conditions, typically in the presence of an oxidizing agent. pharmaguideline.comyoutube.comnih.gov

To synthesize nitroquinoline precursors, a nitro-substituted aniline is used as the starting material. For instance, the reaction of 3-nitroaniline with glycerol in a Skraup synthesis would be expected to produce a mixture of 5-nitroquinoline and 7-nitroquinoline. The choice of the substituted aniline is therefore critical in directing the position of the nitro group on the resulting quinoline ring.

The general steps of the Skraup reaction are:

Dehydration of glycerol by sulfuric acid to form acrolein.

Michael addition of the aniline to acrolein.

Acid-catalyzed cyclization and dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the corresponding quinoline. youtube.com

The Doebner-Miller reaction is more versatile as it allows for the synthesis of substituted quinolines by using α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.org For example, reacting a substituted aniline with crotonaldehyde can lead to the formation of a methyl-substituted quinoline.

| Aniline Precursor | Carbonyl Source | Reaction | Product | Reference |

| m-Nitroaniline | Glycerol | Skraup | Mixture of 5- and 7-Nitroquinoline | iipseries.org |

| Aniline | α,β-Unsaturated Aldehyde/Ketone | Doebner-Miller | Substituted Quinoline | wikipedia.org |

This table provides illustrative examples of the Skraup and Doebner-Miller reactions.

Modifications to the classical Skraup reaction, such as using microwave irradiation, have been developed to improve yields and reduce reaction times. mdpi.com

Cyclocondensation Reactions Utilizing Meldrum's Acid in Quinoline Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its high acidity and reactivity. chemicalbook.com It serves as a valuable building block for the synthesis of various heterocyclic compounds, including quinolines. clockss.orgresearchgate.net

In the context of quinoline synthesis, Meldrum's acid can react with anilines and a source of one carbon atom, such as trimethyl orthoformate, to generate quinoline derivatives. The reaction typically proceeds through the formation of an anilinomethylene derivative of Meldrum's acid, which then undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid derivative. Subsequent decarboxylation can then yield the corresponding 4-hydroxyquinoline. researchgate.net

The pyrolysis of Meldrum's acid derivatives can also generate ketene intermediates, which can undergo cyclization reactions to form quinolinones. chemicalbook.com The versatility of Meldrum's acid allows for the introduction of various substituents onto the quinoline ring by using appropriately substituted anilines or by further modification of the initially formed quinoline scaffold. nih.gov

A general synthetic scheme involving Meldrum's acid for the preparation of a quinolone is as follows:

Condensation of Meldrum's acid with an aniline and trimethyl orthoformate to form an anilinomethylene Meldrum's acid derivative.

Thermal cyclization in a high-boiling solvent like diphenyl ether to yield a 4-hydroxyquinoline-3-carboxylate intermediate.

Saponification and decarboxylation to afford the 4-quinolone. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Reference |

| Aniline | Meldrum's Acid & Trimethyl Orthoformate | Anilinomethylene Meldrum's Acid | 4-Hydroxyquinoline derivative | researchgate.net |

This table outlines a general pathway for quinoline synthesis using Meldrum's acid.

Selective Nitration and Subsequent Amination of Quinoline Derivatives

A common strategy for the synthesis of this compound involves the direct functionalization of the pre-formed quinoline ring. This typically involves a two-step process: selective nitration followed by amination.

Nitration of Quinoline: The nitration of quinoline under standard conditions (a mixture of nitric acid and sulfuric acid) generally leads to a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pkstackexchange.com The substitution occurs on the benzene ring rather than the pyridine ring, which is deactivated by the protonated nitrogen atom under the acidic reaction conditions. The ratio of the 5- and 8-nitro isomers can be influenced by the reaction temperature and the specific nitrating agent used. google.com The separation of these isomers is a critical step and can often be achieved by fractional crystallization or chromatography.

Amination of Nitroquinolines: Once the desired 8-nitroquinoline isomer is isolated, the amino group can be introduced at the 5-position. However, direct amination of an unactivated C-H bond at the 5-position is challenging. More commonly, a nitro group is first introduced at the 5-position, followed by reduction to the amine. Alternatively, if a suitable leaving group is present at the 5-position, nucleophilic aromatic substitution can be employed.

A more direct approach to amination is the Chichibabin reaction, which introduces an amino group at the 2- or 4-position of the pyridine ring. researchgate.net However, for amination on the benzene ring, as required for this compound, this method is not directly applicable.

A plausible, albeit multi-step, route starting from 8-nitroquinoline could involve:

Introduction of a second nitro group at the 5-position to give 5,8-dinitroquinoline.

Selective reduction of the 5-nitro group to the corresponding amine. The differential reactivity of the two nitro groups can sometimes allow for selective reduction.

Alternatively, the amination of 3-nitroquinoline has been shown to occur at the 4-position, and 4-nitroquinoline is aminated at the 3-position, suggesting that the position of the existing nitro group directs the incoming amino group. researchgate.net

| Starting Material | Reagents | Product(s) | Key Consideration | Reference |

| Quinoline | HNO3, H2SO4 | 5-Nitroquinoline & 8-Nitroquinoline | Isomer separation is required | stackexchange.comgoogle.com |

| 8-Nitroquinoline | Further nitration, then selective reduction | This compound | Multi-step and potential selectivity issues |

This table summarizes the challenges and outcomes of the nitration and subsequent functionalization of quinoline.

Advanced Synthetic Techniques for this compound Systems

Modern synthetic chemistry has introduced a variety of advanced techniques that can be applied to the synthesis of complex heterocyclic systems like this compound, often with improved yields, selectivity, and milder reaction conditions.

Recent advancements in quinoline synthesis include:

Transition-Metal-Catalyzed Reactions: Catalysts based on rhodium, ruthenium, and copper have been employed for the C-H activation and functionalization of anilines and other precursors to construct the quinoline ring. mdpi.com

Photocatalytic Oxidative Cyclization: Visible-light-mediated reactions offer a green and efficient alternative to traditional methods, often utilizing ambient oxygen as the oxidant.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in classical reactions like the Skraup synthesis. mdpi.com

Metal-Free Synthesis: To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes are being developed, for example, using iodine as a catalyst or employing tandem cyclization strategies. nih.govacs.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved safety and scalability for potentially hazardous reactions.

These advanced methodologies provide powerful tools for the synthesis of functionalized quinolines. For example, a one-pot, three-component reaction catalyzed by copper has been developed for the synthesis of polysubstituted quinolines. nih.gov Such strategies could potentially be adapted for the synthesis of precursors to this compound by careful selection of the starting materials.

Microwave-Assisted Organic Synthesis in Quinoline Functionalization

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering considerable benefits in terms of speed, selectivity, and environmental responsibility. researchgate.net This technique utilizes microwave irradiation to rapidly heat reaction mixtures, which can lead to a substantial reduction in reaction times, often from hours to mere minutes, and an improvement in product yields and purity. researchgate.net The application of microwave assistance has proven versatile in the synthesis of a wide array of quinoline-based compounds, including quinolinones and other derivatives. researchgate.netnih.gov

The efficiency of microwave-assisted synthesis stems from its direct heating mechanism, which minimizes the formation of local hot and cold spots that can occur with conventional heating, although careful monitoring is necessary to prevent the explosion of volatile solvents. researchgate.net This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. frontiersin.org

In the context of quinoline functionalization, microwave irradiation has been successfully employed in various synthetic protocols. For instance, it has been used to facilitate multicomponent reactions (MCRs) like the Povarov reaction, providing an efficient pathway to construct complex quinoline scaffolds in a single step. researchgate.netnih.gov Researchers have developed catalyst-free, one-pot, three-component protocols under microwave conditions to synthesize complex heterocyclic systems incorporating a quinoline pharmacophore with good isolated yields (68–82%) in as little as 8 minutes. nih.gov Another example is the microwave-assisted Niementowski reaction, where the use of supported reagents under solvent-free conditions yields quinazolines, a related nitrogen-containing heterocycle, in just 4 minutes. frontiersin.org

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the general applicability of this technique to quinoline chemistry is well-established. For example, a microwave-assisted protocol for synthesizing 2H-benzo[b] shu.ac.ukgoogle.comoxazines from aminophenols demonstrated 70% to 86% yields in 3-5 minutes, highlighting the method's efficiency. researchgate.net Similarly, the synthesis of 8-hydroxyquinoline-2-carboxanilides was achieved in good yields (61–79%) using microwave assistance. nih.gov These examples underscore the potential of microwave-assisted methods for the efficient functionalization of the quinoline ring system, suggesting a viable strategy for the synthesis of complex derivatives like this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline and Related Heterocycles

| Product | Starting Materials | Reaction Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline derivatives, primary heterocyclic amine, cyclic 1,3-diketone | DMF, 150 °C, Microwave | 68–82% | 8 min | nih.gov |

| 2H-benzo[b] shu.ac.ukgoogle.comoxazines | Phenacylbromides, aminophenols | Cs2CO3, Microwave | 70–86% | 3–5 min | researchgate.net |

| 8-Hydroxyquinoline-2-carboxanilides | 8-hydroxyquinoline-2-carboxylic acid, substituted aniline | Phosphorus trichloride, Microwave | 61–79% | Not Specified | nih.gov |

| 6-substituted quinazolino[4,3-b]quinazolin-8-ones | 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Solvent-free, Microwave | High | Not Specified | frontiersin.org |

Transition Metal-Catalyzed C-H Bond Functionalization Approaches

Transition metal-catalyzed C-H bond functionalization has become a revolutionary tool in modern organic synthesis, enabling the construction of complex organic molecules in a more efficient and atom-economical manner. researchgate.net This strategy allows for the direct conversion of ubiquitous C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. researchgate.net The 8-aminoquinoline scaffold is a particularly important motif in pharmaceuticals and coordination chemistry and has been successfully utilized as a directing group in numerous metal-catalyzed transformations. shu.ac.uk

The nitrogen atom of the quinoline ring, particularly in derivatives like 8-methylquinoline or 8-aminoquinoline, can act as a chelating agent, forming cyclometallated complexes with transition metals. nih.govresearchgate.net This chelation brings the metal catalyst into close proximity to specific C-H bonds, allowing for highly regioselective functionalization. youtube.com While late transition metals like rhodium, ruthenium, and palladium have been commonly employed, there is a growing interest in using more earth-abundant metals such as cobalt, copper, and iron. researchgate.net

A significant breakthrough relevant to the synthesis of nitro-substituted quinolines is the development of cobalt-catalyzed remote C-H functionalization. Researchers have reported a practical and mild nitration protocol for 8-aminoquinoline compounds that operates through a Single Electron Transfer (SET) mechanism. shu.ac.uk This method utilizes an inexpensive catalyst, Co(NO3)2·6H2O, with tert-butyl nitrite (TBN) as the nitro source to selectively introduce a nitro group at the C5 position of the 8-aminoquinoline core. shu.ac.uk This represents a direct and efficient route to compounds with the 5-nitro-8-aminoquinoline framework.

The proposed mechanism for this cobalt-catalyzed reaction is similar to copper-catalyzed halogenations, involving a cationic quinoline radical species as a key intermediate. shu.ac.uk The success of this reaction highlights the potential for late-stage functionalization of the quinoline scaffold, providing facile preparation of new derivatives. shu.ac.uk The use of directing groups like 8-aminoquinoline enables precise control over which C-H bond is activated, overcoming challenges of regioselectivity that are common in C-H activation chemistry. researchgate.netyoutube.com

Table 2: Cobalt-Catalyzed C5-Nitration of 8-Aminoquinoline Derivatives

| Substrate | Catalyst | Nitro Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Aminoquinoline | Co(NO3)2·6H2O | tert-butyl nitrite (TBN) | Mild | 5-Nitro-8-aminoquinoline | Not Specified | shu.ac.uk |

| Various 8-aminoquinoline derivatives | Co(NO3)2·6H2O | tert-butyl nitrite (TBN) | Mild | Corresponding 5-nitro derivatives | Not Specified | shu.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinolinones |

| 2H-benzo[b] shu.ac.ukgoogle.comoxazines |

| 8-hydroxyquinoline-2-carboxanilides |

| Dihydropyrido[2,3-d]pyrimidines |

| Quinazolines |

| 6-substituted quinazolino[4,3-b]quinazolin-8-ones |

| 2-(o-aminophenyl)-4(3H)-quinazolinone |

| 8-methylquinoline |

| 8-aminoquinoline |

| Co(NO3)2·6H2O (Cobalt(II) nitrate hexahydrate) |

| tert-butyl nitrite (TBN) |

Chemical Reactivity and Transformation Mechanisms of 8 Nitroquinolin 5 Amine

Reactions Involving the Nitro Group

The nitro group at the C-8 position is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the quinoline (B57606) ring. Its reactivity is primarily centered on redox transformations and its ability to activate the ring for nucleophilic substitution.

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds. This process typically proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the corresponding amine. The complete reduction of an aromatic nitro group to a primary amine is a common synthetic strategy and can be achieved using various reagents.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This method uses hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel.

Metal-Acid Systems : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective reducing agents. For instance, the reduction of 5-nitro-8-methoxyquinoline has been successfully carried out using tin dust and concentrated hydrochloric acid nnpub.org.

Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for this reduction, tolerating other reducible functional groups. Sodium hydrosulfite is another alternative.

The reduction cascade is a six-electron process, forming nitroso, N-hydroxylamino, and finally, amino functional groups researchgate.net. The intermediate nitroso and hydroxylamino species are often transient but can sometimes be isolated or participate in subsequent reactions. For example, during Vicarious Nucleophilic Substitution (VNS) reactions on certain nitroquinolines, a nitro-to-nitroso conversion has been observed and characterized nih.govresearchgate.net.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Description |

| H₂/Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation; a widely used and often high-yielding method. |

| Fe/HCl or Fe/AcOH | Bechamp reduction; a classic and cost-effective method. |

| Sn/HCl | Another common metal-acid system for nitro group reduction. |

| SnCl₂ | A mild reducing agent, useful for selective reductions. |

| Zn/AcOH or Zn/NH₄Cl | Zinc dust can be used in acidic or neutral conditions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A water-soluble reducing agent often used in aqueous media. |

The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. By strongly withdrawing electron density from the quinoline ring system via both inductive and resonance effects, it makes the ring electron-deficient and thus susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.

In the case of 8-nitroquinoline derivatives, the nitro group at C-8 activates the C-5 (para) and C-7 (ortho) positions for nucleophilic attack. This principle is well-demonstrated by the Vicarious Nucleophilic Substitution (VNS) of hydrogen, a reaction that introduces a nucleophile to an electron-deficient aromatic ring. Studies on various nitroquinolines have shown that amination occurs regioselectively at positions ortho or para to the nitro group nih.govresearchgate.net. For 8-nitroquinoline, nucleophilic attack has been observed at the C-7 position nih.gov. The reaction proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group nih.gov.

The presence of the C-5 amino group in 8-Nitroquinolin-5-amine complicates this picture. The amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. Therefore, the reactivity of the quinoline core in this compound towards nucleophiles is a result of the competing effects of the activating C-8 nitro group and the deactivating C-5 amino group.

Reactions Involving the Amino Group

The primary amino group at the C-5 position is a versatile functional handle, allowing for a wide range of derivatization reactions. It can act as a nucleophile and is a key site for building more complex molecular architectures.

The nucleophilic nature of the primary amino group allows for straightforward derivatization through standard organic transformations.

Acylation : The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amine or to introduce new functional moieties. For example, 8-aminoquinoline amides can be readily prepared, and these derivatives are often used as directing groups in C-H activation chemistry.

Alkylation : The amino group can be alkylated by reacting with alkyl halides. Studies on the related 6-methoxy-8-aminoquinoline have shown its successful alkylation with various alkylaminoalkyl halides, a key step in the synthesis of certain pharmaceutical compounds imperial.ac.uk.

Condensation : The primary amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These imines can be stable compounds themselves or serve as intermediates for further reactions, such as reductive amination to form secondary amines.

The 5-amino group, often in concert with an adjacent functional group, can participate in cyclization reactions to form new heterocyclic rings fused to the quinoline core. This strategy is a powerful tool in synthetic chemistry for creating complex polycyclic systems. For instance, the reaction of 8-hydroxyquinoline derivatives with bifunctional reagents can lead to the formation of fused pyran rings, yielding 4H-pyrano[3,2-h]quinoline structures. While not a direct example using this compound, this illustrates how functional groups on the quinoline scaffold can be utilized for heterocycle synthesis. The amino group in this compound could similarly be used as a nucleophilic component in annulation reactions to build new rings onto the quinoline framework.

Reactivity of the Quinoline Core and Positional Functionalization

The quinoline ring system itself has a distinct reactivity pattern. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more electron-rich and undergoes electrophilic substitution. The substituents already present on this compound heavily influence where further functionalization occurs.

For nucleophilic aromatic substitution , as discussed in section 3.1.2, the C-8 nitro group activates the C-7 position for attack. The reactivity of 5-nitro-8-hydroxyquinoline, for example, has been explored where it acts as a C-nucleophile at the C-7 position in C-C coupling reactions researchgate.net. This demonstrates that the C-7 position is a site of significant reactivity, influenced by the electronic effects of the substituents at C-5 and C-8.

Table 2: Summary of Positional Reactivity

| Position | Reactivity Type | Influencing Factors |

| C-6 | Electrophilic Substitution | Activated by C-5 amino group. |

| C-7 | Nucleophilic Substitution | Activated by C-8 nitro group. |

| C-7 | Electrophilic Substitution | Activated by C-5 amino group. |

Electrophilic Aromatic Substitution Patterns on Nitroaminoquinolines

The reactivity of nitroaminoquinolines in electrophilic aromatic substitution (EAS) reactions is governed by the interplay of the activating amino group (-NH₂) and the deactivating nitro group (-NO₂). wikipedia.orgdoubtnut.com In general, the amino group is a strong activating group and an ortho, para-director, while the nitro group is a strong deactivating group and a meta-director. wikipedia.orgdoubtnut.com The positions on the quinoline ring system are also not equally reactive.

In the case of this compound, the amino group at position 5 strongly activates the ring towards electrophilic attack. The directing influence of the amino group would favor substitution at the ortho position (C6) and the para position (C7 is not available, but C4 could be considered electronically analogous to a certain extent). However, the powerful electron-withdrawing nitro group at position 8 deactivates the entire molecule, particularly the benzene ring portion of the quinoline system.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com The reaction is completed by the loss of a proton from the intermediate to restore aromaticity. wikipedia.org

For nitroaminoquinolines, the regioselectivity of the substitution is a complex outcome of these competing electronic effects. The strong activation by the amino group generally overrides the deactivation by the nitro group, allowing substitution to occur. The position of substitution will be directed by the amino group to the positions ortho and para to it, as long as these positions are not sterically hindered or excessively deactivated by the nitro group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgyoutube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

The specific substitution pattern on this compound would need to be determined experimentally, as the complex interplay of the directing effects of the substituents and the inherent reactivity of the quinoline nucleus makes a priori prediction challenging.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | ortho, para |

| -NO₂ (Nitro) | Strongly Deactivating | meta |

Nucleophilic Addition and Substitution on the Quinoline Ring System

The quinoline ring system, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic attack. researchgate.net In this compound, the nitro group at C8 significantly reduces the electron density of the heterocyclic ring, making it electrophilic and prone to attack by nucleophiles.

Nucleophilic aromatic substitution (SNAr) can occur, especially at positions activated by the nitro group. The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex. This is typically the rate-determining step. The reaction proceeds with the departure of a leaving group from the same position, restoring the aromaticity of the ring. For a hydrogen to be displaced, the reaction is often referred to as a vicarious nucleophilic substitution (VNS) of hydrogen. researchgate.net

In nitroquinolines, VNS reactions have been studied, demonstrating that a nucleophile can attack the ring and displace a hydrogen atom, often in the presence of a base. researchgate.net For this compound, potential sites for nucleophilic attack would be the positions activated by the nitro group. The amino group, being an electron-donating group, would generally disfavor nucleophilic attack on the benzene ring portion of the molecule.

The pyridine ring of the quinoline system is inherently more electron-deficient than the benzene ring and is therefore more susceptible to nucleophilic attack. The presence of the nitro group on the benzene ring portion further enhances the electrophilicity of the entire ring system.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and carbanions. The specific conditions and the nature of the nucleophile will determine the outcome of the reaction.

C-C Coupling Reactions Involving Quinoline Derivatives (e.g., with Quinazoline as a C-Nucleophile)

For a reaction between this compound and a quinazoline C-nucleophile to occur, the quinazoline would need to be activated to form a carbanionic species. This could potentially be achieved through deprotonation at a suitable position on the quinazoline ring, facilitated by a strong base.

The this compound would act as the electrophilic partner in this coupling reaction. The electron-withdrawing nitro group would activate the quinoline ring system towards nucleophilic attack by the quinazoline carbanion. The coupling would likely occur at a position on the this compound that is most susceptible to nucleophilic attack.

Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are widely used for forming C-C bonds with quinoline derivatives. These reactions typically require the quinoline to be functionalized with a leaving group (e.g., a halogen) or a suitable coupling partner (e.g., a boronic acid). If this compound were to be modified to include such a functional group, it could participate in these powerful C-C bond-forming reactions.

Mechanistic Investigations of this compound Transformations

Characterization of Reaction Intermediates (e.g., Sigma-Complexes, Meisenheimer Adducts)

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. In the context of nucleophilic aromatic substitution on electron-deficient systems like nitroquinolines, Meisenheimer adducts (also known as σ-complexes) are key intermediates. researchgate.net

A Meisenheimer adduct is formed when a nucleophile adds to an electron-poor aromatic ring. researchgate.net This intermediate is a non-aromatic, resonance-stabilized cyclohexadienyl anion. The negative charge is delocalized over the ring and, importantly, onto the electron-withdrawing groups, such as the nitro group. This delocalization provides significant stabilization to the intermediate.

Spectroscopic techniques are crucial for the characterization of these intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and in some cases, X-ray crystallography of stable adducts, can provide valuable structural information and confirm the formation of these transient species. researchgate.net

Influence of Reaction Conditions (e.g., pH, Solvents, Catalysts) on Regioselectivity and Yield

The outcome of chemical reactions involving this compound, in terms of both the position of substitution (regioselectivity) and the efficiency of the reaction (yield), is highly dependent on the reaction conditions.

pH: The pH of the reaction medium can have a profound effect, particularly when dealing with a molecule like this compound that has both a basic amino group and a nitro group that can interact with the reaction environment. The protonation state of the amino group will significantly alter its electronic properties. A protonated amino group (-NH₃⁺) is strongly deactivating and a meta-director, which would drastically change the reactivity and regioselectivity in electrophilic substitution reactions. In nucleophilic substitution reactions, the pH can influence the nature and concentration of the active nucleophile.

Solvents: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents, for example, are often used for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free and reactive. The solubility of reactants and the stabilization of intermediates and transition states are all affected by the solvent.

Catalysts: Catalysts play a critical role in many organic transformations. In electrophilic aromatic substitution, Lewis acids are often used to generate a more potent electrophile. masterorganicchemistry.comyoutube.com In nucleophilic substitution reactions, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. The presence of a potassium counterion has been postulated to interact with the oxygen of the nitro group, potentially influencing the direction of nucleophilic attack. researchgate.net

Table 2: Influence of Reaction Conditions on Transformations

| Condition | Effect on Reactivity and Selectivity |

| pH | Affects the protonation state of the amino group, altering its directing effect and reactivity. Influences the nature of the nucleophile in nucleophilic substitutions. |

| Solvents | Can influence reaction rates and selectivity by affecting reactant solubility and stabilizing intermediates and transition states. |

| Catalysts | Can generate more reactive electrophiles in EAS reactions or facilitate nucleophilic attack. Metal ions can coordinate to heteroatoms and direct the reaction. |

Kinetic and Thermodynamic Aspects of Chemical Transformations

For electrophilic aromatic substitution on this compound, the first step, the formation of the arenium ion, is typically the rate-determining step. masterorganicchemistry.com The activation energy for this step will be influenced by the electron density of the aromatic ring and the nature of the electrophile. The presence of the activating amino group would lower the activation energy, while the deactivating nitro group would increase it.

Thermodynamic control of a reaction favors the formation of the most stable product, whereas kinetic control favors the formation of the product that is formed fastest. The reaction conditions can often be manipulated to favor one over the other. For example, lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for the equilibration to the thermodynamically more stable product.

A comprehensive understanding of the kinetic and thermodynamic parameters of the transformations of this compound would require detailed experimental studies, including reaction rate measurements at different temperatures and concentrations, and computational modeling to determine the energies of intermediates and transition states.

Spectroscopic Characterization and Structural Elucidation Methodologies for 8 Nitroquinolin 5 Amine and Its Derivatives

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to the vibrational frequencies of different functional groups. For 8-Nitroquinolin-5-amine, the FTIR spectrum is expected to exhibit characteristic bands for the amino (-NH2), nitro (-NO2), and quinoline (B57606) ring moieties.

The presence of the nitro group is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretching (νas(NO2)) generally appears in the 1570–1485 cm-1 region, while the symmetric stretching (νs(NO2)) is observed between 1370–1320 cm-1 researchgate.net. In the case of the related compound 8-nitroquinoline, these bands are observed around 1530 cm-1 and 1350 cm-1, respectively researchgate.net.

The amino group gives rise to characteristic N-H stretching vibrations. Primary amines typically show two bands in the 3500–3300 cm-1 region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending (scissoring) vibration is expected to appear in the 1650–1580 cm-1 range.

The quinoline ring itself presents a complex series of absorptions. Aromatic C-H stretching vibrations are anticipated above 3000 cm-1. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings typically result in a group of bands in the 1650–1400 cm-1 region. C-H in-plane and out-of-plane bending vibrations provide further structural information and are expected in the 1300-1000 cm-1 and 900-650 cm-1 regions, respectively.

A hypothetical FTIR data table for this compound, based on known values for related compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3450 - 3350 | Amino (-NH₂) |

| Symmetric N-H Stretch | 3350 - 3250 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| N-H Bend (Scissoring) | 1640 - 1560 | Amino (-NH₂) |

| C=C/C=N Ring Stretch | 1620 - 1430 | Quinoline Ring |

| Asymmetric NO₂ Stretch | 1550 - 1510 | Nitro (-NO₂) |

| Symmetric NO₂ Stretch | 1360 - 1330 | Nitro (-NO₂) |

| C-N Stretch | 1340 - 1250 | Amino (-NH₂) |

| C-NO₂ Stretch | 880 - 840 | Nitro (-NO₂) |

| Out-of-plane C-H Bend | 900 - 670 | Quinoline Ring |

This table is predictive and based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For this compound, the symmetric vibrations of the quinoline ring system are often more intense in the Raman spectrum.

The symmetric stretching of the nitro group, which is a strong band in the infrared spectrum, is also expected to be prominent in the Raman spectrum, typically around 1350 cm-1 researchgate.net. The aromatic ring vibrations will also give rise to strong signals. The totally symmetric "ring breathing" mode of the quinoline nucleus is a particularly characteristic and intense Raman band.

In a study of 8-nitroquinoline, the FT-Raman spectrum showed characteristic aromatic C-H stretching vibrations around 3055, 2994, and 2922 cm-1 researchgate.net. The combination of FTIR and FT-Raman data provides a more complete vibrational analysis, aiding in the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons of the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group at the 8-position and the electron-donating amino group at the 5-position will significantly influence the chemical shifts of the adjacent protons. The protons on the pyridine ring are generally more deshielded than those on the benzene ring. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the quinoline ring are expected to appear in the aromatic region (110-160 ppm). The carbon atom attached to the nitro group (C8) would be significantly deshielded, while the carbon bearing the amino group (C5) would be shielded relative to the parent quinoline. Quaternary carbons, such as those at the ring junctions and the carbon attached to the nitro group, can also be identified.

A predicted ¹H and ¹³C NMR chemical shift table for this compound is provided below, based on the analysis of similar quinoline derivatives.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 | 150 - 152 |

| H-3 | 7.4 - 7.6 | 121 - 123 |

| H-4 | 8.5 - 8.7 | 135 - 137 |

| -NH₂ | 5.0 - 6.0 (broad) | - |

| H-6 | 7.0 - 7.2 | 110 - 112 |

| H-7 | 7.6 - 7.8 | 128 - 130 |

| C-4a | - | 125 - 127 |

| C-5 | - | 145 - 147 |

| C-8 | - | 148 - 150 |

| C-8a | - | 138 - 140 |

This table represents estimated chemical shifts and would require experimental verification.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and for the unambiguous assignment of ¹H and ¹³C signals.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the quinoline ring.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the amino protons to C5 and C6, and from H-7 to C5 and C8a, would help to confirm the substitution pattern.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): Given the presence of three nitrogen atoms in this compound (in the quinoline ring, the amino group, and the nitro group), ¹H-¹⁵N HMBC can be a powerful tool. This experiment detects long-range couplings between protons and nitrogen atoms, providing definitive evidence for the connectivity around the nitrogen centers. For example, correlations from the amino protons to the amino nitrogen, and from protons on the quinoline ring to the ring nitrogen, would be expected.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₇N₃O₂), the nominal molecular weight is 189 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide valuable structural information. The molecular ion peak ([M]⁺) at m/z 189 would be expected. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 143) and NO (m/z 159). The quinoline ring is relatively stable, but may undergo fragmentation by the loss of HCN (m/z 162). The presence of the amino group could lead to α-cleavage if there were an adjacent C-C bond, but in this aromatic system, its influence on fragmentation might be more complex. A plausible fragmentation table is presented below.

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 172 | [M - OH]⁺ |

| 159 | [M - NO]⁺ |

| 143 | [M - NO₂]⁺ |

| 115 | [C₈H₅N]⁺ |

This table outlines potential fragmentation pathways that would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the molecule and its fragments.

Detailed Research Findings: HRMS, often employing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) to four or more decimal places. For this compound (C₉H₇N₃O₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value. Any deviation, or mass error, is typically in the low parts-per-million (ppm) range, which confirms the molecular formula. In studies of related 5-nitro-8-hydroxyquinoline derivatives, ESI-MS has been successfully used to confirm the structure and purity of the synthesized compounds mdpi.comnih.gov. The technique is invaluable for verifying the products of complex synthetic pathways and for identifying any potential impurities or byproducts.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Monoisotopic Mass | 189.0538 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 190.0611 u |

| Typical Mass Analyzer | Q-TOF, Orbitrap |

| Common Ionization Source | Electrospray Ionization (ESI) |

| Expected Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. While highly effective for volatile and thermally stable compounds, the analysis of amines like this compound can present challenges.

Detailed Research Findings: Amines are often difficult to analyze directly by GC because their polar nature can lead to interactions with the GC column, resulting in poor peak shape (tailing) and low reproducibility vt.edu. To overcome this, derivatization is frequently employed to convert the polar amine group into a less polar, more volatile derivative. However, for qualitative identification, GC-MS can provide a unique fragmentation pattern (mass spectrum) that serves as a molecular "fingerprint." The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the nitro group (NO₂) and other structural components. While specific GC-MS studies on this compound are not prevalent, the methodology is a standard for purity assessment in the synthesis of related organic compounds vt.edumdpi.com.

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Description |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., ZB-5) vt.edu. |

| Inlet | Cold-On-Column or Split/Splitless injector. |

| Oven Program | Temperature is ramped to allow for separation of compounds with different boiling points mdpi.com. |

| Carrier Gas | Helium (He) is commonly used mdpi.com. |

| MS Ionization | Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns. |

| Derivatization | May be required for quantitative analysis to improve peak shape and volatility vt.edu. |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is particularly useful for characterizing the conjugated π-electron system.

Detailed Research Findings: The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands corresponding to π→π* electronic transitions researchgate.net. The introduction of an amino group (-NH₂) and a nitro group (-NO₂) onto the quinoline scaffold significantly influences the absorption profile. The amino group acts as an electron-donating group (auxochrome) and the nitro group as an electron-withdrawing group, which together extend the conjugated system. This typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent quinoline molecule researchgate.net. Studies on related compounds, such as 6-Nitroquinoline, show absorption peaks around 333 nm researchgate.net. The spectrum of this compound is expected to show complex bands in the UV and visible regions, reflecting the extended conjugation and intramolecular charge-transfer possibilities. The precise position and intensity of these bands can be sensitive to the solvent used.

Table 3: UV-Vis Absorption Maxima (λmax) for Related Quinoline Compounds

| Compound | λmax (nm) | Transition Type | Reference |

| 6-Nitroquinoline Fumaric Acid | 333 | π→π | researchgate.net |

| 8-Hydroxy-5-nitroquinoline | Multiple bands | π→π / n→π | nih.gov |

| 5-Nitro-8-hydroxyquinoline-proline Hybrid | 280-530 (pH dependent) | π→π | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Table 4: Representative Crystallographic Data for Nitroquinoline Derivatives

| Parameter | 6-Nitroquinoline Fumaric Acid researchgate.net | 8-Hydroxy Quinoline Nitro Benzoate scirp.org |

| Molecular Formula | C₁₁H₈N₂O₄ | C₁₆H₁₄N₂O₆ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/n |

| a (Å) | Data not specified | 7.693 |

| b (Å) | Data not specified | 23.203 |

| c (Å) | Data not specified | 8.654 |

| β (˚) | Data not specified | Data not specified |

| Volume (ų) | Data not specified | 1484.4 |

Computational Chemistry and Theoretical Investigations of 8 Nitroquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov Instead of calculating the complex wavefunction of all electrons, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. researchgate.net

For 8-Nitroquinolin-5-amine, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles.

Calculate Thermodynamic Properties: Predict properties such as enthalpy, entropy, and Gibbs free energy.

Predict Spectroscopic Signatures: Simulate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation. nih.gov

Assess Reactivity: DFT is used to calculate various chemical reactivity descriptors, which help in understanding the molecule's stability and reaction tendencies.

Table 1: Representative DFT-Calculated Structural Parameters for a Quinoline (B57606) Derivative. This table illustrates the type of geometric data obtained from a DFT optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (ring) | ~1.37 Å |

| Bond Length | C-NO2 | ~1.48 Å |

| Bond Length | C-NH2 | ~1.40 Å |

| Bond Angle | C-C-NO2 | ~119° |

| Bond Angle | C-C-NH2 | ~121° |

| Dihedral Angle | Ring-NO2 | ~0-10° |

Note: Data are representative and not specific to this compound.

To study the behavior of a molecule upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to calculate the properties of molecules in their excited states.

Key applications of TD-DFT for this compound would include:

Prediction of UV-Visible Spectra: TD-DFT can calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This helps in understanding the electronic transitions, such as π→π* or n→π*, that the molecule undergoes. nih.gov

Analysis of Excited States: It provides information about the nature of the excited states, for instance, identifying them as charge-transfer states where electron density moves from one part of the molecule to another upon excitation. researchgate.net Studies on similar aminoquinoline compounds have used TD-DFT to analyze the character of electronic excitations. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For this compound, MD simulations would be valuable for:

Conformational Sampling: Exploring the different possible shapes (conformations) the molecule can adopt, particularly the orientation of the nitro and amine substituent groups.

Solvent Effects: Simulating the molecule in a solvent (like water) to understand how intermolecular interactions with solvent molecules affect its structure and dynamics.

Interaction with Biomolecules: MD simulations are crucial for studying how a molecule like this compound might bind to a biological target, such as a protein or DNA, by simulating the complex in a realistic environment.

In studies of related quinoline derivatives, MD simulations have been performed to understand their reactive properties and interactions in various environments. uns.ac.rs

Analysis of Molecular Orbitals and Electron Density Distributions

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Reactivity Indicator: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com A large gap indicates high kinetic stability. researchgate.net

Charge Transfer: The spatial distribution of the HOMO and LUMO provides insight into where electrophilic and nucleophilic attacks are most likely to occur. For molecules with donor (amine) and acceptor (nitro) groups, the HOMO is often localized on the electron-donating part, while the LUMO is on the electron-accepting part, indicating a potential for intramolecular charge transfer. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Nitro-Aromatic Amine. This table shows the type of energy data generated from quantum chemical calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Note: Values are typical for similar compounds and not specific to this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which closely corresponds to the classical Lewis structure. wisc.edu

NBO analysis of this compound would provide detailed information on:

Hybridization and Bonding: It describes the hybridization of atomic orbitals and the composition of the chemical bonds.

Charge Distribution: It calculates the "natural" atomic charges, offering a more robust picture of electron distribution than other methods.

Intramolecular Interactions: A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu This includes hyperconjugation effects, such as the delocalization of electron density from a lone pair on the amino group or the oxygen atoms of the nitro group into antibonding orbitals of the quinoline ring. These interactions are crucial for understanding the molecule's stability and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

While no specific MEP map for this compound has been published, studies on similar molecules, such as 5-Chloro-8-hydroxyquinolinium nitrate, utilize this technique. researchgate.net For this compound, one would theoretically expect regions of high negative potential to be localized around the oxygen atoms of the nitro group and the nitrogen of the quinoline ring, indicating sites for electrophilic interaction. Conversely, the amine group's hydrogen atoms would likely exhibit positive potential, suggesting sites for nucleophilic interaction. Without a dedicated computational study, this remains a qualitative prediction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A common practice in computational chemistry is to calculate spectroscopic parameters (such as IR, Raman, and NMR spectra) and compare them with experimental data to validate the computational model. nih.gov DFT methods, often using the B3LYP functional, are employed to optimize the molecular geometry and calculate vibrational frequencies and chemical shifts. nih.gov

Detailed theoretical and experimental spectroscopic investigations have been performed on the related compound 8-hydroxy-5-nitroquinoline. nih.gov In such studies, calculated vibrational frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, 1H and 13C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov For this compound, a similar correlative study would be necessary to confirm its structural and electronic properties, but such research is not currently present in the literature.

Theoretical Studies on Reaction Pathways and Energy Barriers

Computational studies are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and calculating the energy barriers of transition states. This provides insight into the kinetics and feasibility of chemical reactions.

While there are no studies on the reaction pathways starting from this compound, a pertinent computational investigation explored the cobalt-catalyzed C-H nitration of 8-aminoquinolinamides to form 5-nitro-8-aminoquinoline derivatives. nih.gov This research utilized DFT to understand the operative mechanism, revealing that the reaction proceeds through a high-spin induced remote radical coupling, rather than a previously assumed Single Electron Transfer (SET) pathway. nih.gov The study calculated the energy profiles for nitration at different positions on the quinoline ring, explaining the observed regioselectivity. For example, the intermediate leading to nitration at the 5-position was found to be 3.8 kcal/mol more stable than the one for the 7-position, thereby favoring the formation of the 5-nitro product. nih.gov

Table 1: Calculated Relative Energy of Intermediates in the Nitration of an 8-Aminoquinolinamide Derivative

| Intermediate Species | Position of Nitration | Relative Energy (kcal/mol) |

|---|---|---|

| 4Int 2·LA1 | 5-position | -8.0 |

| 4Int 2·LB1 | 7-position | -4.2 |

Data sourced from a computational study on the cobalt-catalyzed nitration of 8-aminoquinolinamides. nih.gov

This table demonstrates how computational energetics can be used to rationalize reaction outcomes.

Computational Approaches for Understanding Regioselectivity and Stereoselectivity

Predicting the regioselectivity of chemical reactions is a major application of computational chemistry. This is often achieved by comparing the activation energies for reactions at different possible sites on a molecule. beilstein-journals.org

The previously mentioned study on the C-H nitration of 8-aminoquinolinamides serves as a prime example of a computational approach to understanding regioselectivity. nih.gov By analyzing the spin density of a key high-spin intermediate, researchers identified the 5- and 7-positions as having significant radical character, making them the most likely sites for reaction. Subsequent calculation of the transition state energies confirmed that the pathway to the 5-nitro product was kinetically favored. nih.gov

General computational workflows, often combining DFT with machine learning, are being developed to predict regioselectivity for broader classes of reactions, such as S_NAr, with high accuracy. nih.gov However, a specific computational model predicting the regioselectivity of reactions involving this compound as a substrate has not been developed.

Synthesis and Chemical Transformations of Advanced 8 Nitroquinolin 5 Amine Derivatives and Analogues

Conjugation Chemistry of 8-Quinolinamines

The conjugation of bioactive molecules with amino acids can modulate their pharmacokinetic and pharmacodynamic profiles. The 8-quinolinamine framework has been a substrate for such modifications to enhance therapeutic potential.

Synthesis of Amino Acid Conjugates

The synthesis of amino acid conjugates of 8-quinolinamines has been pursued as a strategy to develop broad-spectrum anti-infective agents. This approach involves coupling the primary amino group of the 8-quinolinamine side chain with the carboxyl group of an amino acid. Both hydrophobic and hydrophilic amino acids have been utilized to create a diverse library of conjugates. These modifications aim to alter the molecule's solubility, cell permeability, and interaction with biological targets. Research has demonstrated that such conjugates can exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. youtube.comnih.gov

Formation of Fused Heterocyclic Systems from 8-Nitroquinolin-5-amine Scaffolds

The planar structure of the quinoline (B57606) ring system makes it an ideal platform for the construction of fused heterocyclic systems. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to novel applications.

Quinolinequinone Derivatives

Quinolinequinone derivatives are a class of compounds known for their antitumor activity. The synthesis of these derivatives can be achieved from precursors such as 8-hydroxyquinolines. A synthetic route to novel quinolinequinones begins with the nitration of 5-chloro-8-hydroxyquinoline to yield 5-chloro-7-nitro-8-hydroxyquinoline. Subsequent hydrogenation not only reduces the nitro group to an amine but also removes the chloro group, affording 7-amino-8-hydroxyquinoline. arkat-usa.org This intermediate can then undergo further reactions, such as oxidation, to form the quinoline-5,8-dione core. arkat-usa.org Although not starting directly from this compound, this pathway demonstrates the utility of a nitroquinoline intermediate in the synthesis of bioactive quinolinequinones. arkat-usa.org

Oxazolo[4,5-h]quinolines from Related Aminoquinolines